Product packaging for 3-(2-methoxy-5-methylphenyl)pyridin-2-ol(Cat. No.:CAS No. 1261993-77-4)

3-(2-methoxy-5-methylphenyl)pyridin-2-ol

Cat. No.: B4422432
CAS No.: 1261993-77-4
M. Wt: 215.25 g/mol
InChI Key: QKONBOVQGYLEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-methoxy-5-methylphenyl)pyridin-2-ol is a high-purity chemical compound intended for research and development applications in laboratory settings. This small molecule features a biphenyl scaffold incorporating both pyridinyl and methoxyphenyl moieties, a structural motif of significant interest in medicinal chemistry and drug discovery for its potential to modulate biological targets . As a specialized building block, this compound is designed for use in hit-to-lead optimization campaigns, library synthesis, and biochemical screening. Researchers in pharmaceutical and agrochemical development may utilize it to explore novel structure-activity relationships or to synthesize more complex molecules for screening against a range of therapeutic targets. Its structural characteristics suggest potential as an intermediate in synthesizing compounds for investigating kinase inhibition, immune-oncology pathways, and other disease-associated mechanisms . This product is offered with comprehensive quality control data, including analysis by NMR and LC-MS to confirm structural identity and ensure a purity of ≥95%. It is supplied with a Certificate of Analysis. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B4422432 3-(2-methoxy-5-methylphenyl)pyridin-2-ol CAS No. 1261993-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-5-6-12(16-2)11(8-9)10-4-3-7-14-13(10)15/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKONBOVQGYLEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679030
Record name 3-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-77-4
Record name 3-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies

Retrosynthetic Analysis of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For this compound, the analysis begins by identifying the key chemical bonds and functional groups. The primary disconnection points are the C-C bond between the phenyl and pyridine (B92270) rings and the bonds forming the pyridin-2-ol core.

A logical retrosynthetic approach would involve a Suzuki or similar cross-coupling reaction as a key step to form the biaryl linkage. This would break down the target molecule into two main synthons: a substituted halopyridine and a boronic acid or ester of 2-methoxy-5-methylbenzene.

Development and Optimization of Synthetic Pathways

The practical synthesis of this compound and its analogs relies on the development and optimization of robust synthetic routes. These pathways are often multi-step and require careful control of reaction conditions to achieve high yields and purity.

Multi-Step Synthesis Approaches

Multi-step syntheses are common for complex molecules like this compound. libretexts.orgpearson.com A plausible synthetic route, based on common organic reactions, could start from readily available precursors such as 3-methylpyridine (B133936). google.com The synthesis of related 2-alkoxy-5-alkoxymethyl-pyridines has been achieved from 3-methylpyridine through a series of reactions including chlorination and alkoxidation. google.com

The construction of the pyridin-2-one ring is a critical part of the synthesis. Various methods exist for the synthesis of 2-pyridones, including annulation reactions of in situ generated azadienes with active methylene (B1212753) compounds. organic-chemistry.org Another approach involves the reaction of a Blaise intermediate, generated from a Reformatsky reagent and a nitrile, with propiolates to yield 2-pyridone derivatives. organic-chemistry.org

A general, hypothetical multi-step synthesis for a 3-aryl-pyridin-2-ol derivative might involve the following sequence:

Preparation of the Substituted Phenyl Precursor: Starting from a simple phenol (B47542) or anisole, functional groups are introduced to yield 2-methoxy-5-methylphenylboronic acid or a similar organometallic reagent.

Synthesis of the Pyridinone Core: A suitable pyridinone precursor, such as 3-bromo-2-hydroxypyridine, is prepared.

Cross-Coupling Reaction: The two fragments are joined via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.

Final Modifications: Any necessary deprotection or functional group interconversion steps are carried out to yield the final product.

The table below outlines a hypothetical reaction sequence, demonstrating the type of transformations that could be involved.

StepReactantsReagents and ConditionsProduct
14-Methylphenol1. (CH₃)₂SO₄, K₂CO₃, Acetone; 2. Br₂, FeBr₃2-Bromo-4-methyl-1-methoxybenzene
22-Bromo-4-methyl-1-methoxybenzene1. n-BuLi, THF, -78°C; 2. B(OiPr)₃; 3. H₃O⁺(2-Methoxy-5-methylphenyl)boronic acid
33-Bromo-2-methoxypyridine, (2-Methoxy-5-methylphenyl)boronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, reflux3-(2-Methoxy-5-methylphenyl)-2-methoxypyridine
43-(2-Methoxy-5-methylphenyl)-2-methoxypyridineBBr₃, CH₂Cl₂, 0°C to rtThis compound

Green Chemistry Principles and Sustainable Synthesis Routes

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. For the synthesis of pyridin-2-ol derivatives, this translates to the use of less hazardous reagents, milder reaction conditions, and processes that generate minimal waste. One-pot multicomponent reactions are a prime example of a green synthetic strategy. nih.govacs.org These reactions combine multiple starting materials in a single reaction vessel to form a complex product in one step, reducing the need for intermediate purification and solvent usage. nih.govacs.org

Microwave-assisted synthesis is another green chemistry tool that can be applied to the synthesis of pyridine derivatives. acs.org Microwave heating can significantly shorten reaction times and often leads to higher yields and purer products compared to conventional heating methods. acs.org The use of environmentally benign solvents, such as water or ethanol, further enhances the green credentials of a synthetic route. acs.org

Derivatization and Analog Synthesis of this compound Derivatives

The synthesis of derivatives and analogs of a lead compound is a crucial step in medicinal chemistry and drug discovery. This process allows for the exploration of the structure-activity relationship and the optimization of pharmacological properties.

Chemical Modification Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how different chemical modifications to a molecule affect its biological activity. mdpi.comnih.gov For this compound, SAR studies would involve systematically altering different parts of the molecule.

Key modifications could include:

Substitution on the Phenyl Ring: The methoxy (B1213986) and methyl groups could be moved to different positions, or replaced with other substituents such as halogens, alkyl chains, or electron-withdrawing/donating groups. This helps to probe the electronic and steric requirements for activity.

Modification of the Pyridinone Ring: The pyridinone ring itself can be substituted at various positions. The N-H group can be alkylated or arylated, and other positions on the ring can be functionalized.

Alteration of the Linker: While this molecule has a direct bond between the two rings, analogs could be synthesized with flexible or rigid linkers to explore the optimal spatial arrangement of the two ring systems.

The following table provides examples of potential modifications for SAR studies.

Modification SiteOriginal GroupPotential New GroupsRationale
Phenyl Ring (Position 2)-OCH₃-OH, -OCF₃, -FProbe the effect of hydrogen bonding and electronic properties.
Phenyl Ring (Position 5)-CH₃-H, -Cl, -CF₃, -t-butylInvestigate the influence of size and electronics at this position.
Pyridinone Ring (N1)-H-CH₃, -benzyl, -arylExplore the impact of N-substitution on activity and properties.
Pyridinone Ring (Positions 4, 5, 6)-H-F, -Cl, -CH₃Determine if substitution on the pyridinone ring is tolerated or beneficial.

Library Design for High-Throughput Screening (HTS) in Research

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds for biological activity. nih.gov The design of compound libraries for HTS is a critical aspect of modern drug discovery. nih.govresearchgate.net For this compound, a focused library of derivatives would be designed to explore a wide range of chemical space around the core scaffold. nih.gov

The design of such a library would involve a combinatorial approach, where a set of diverse building blocks for each part of the molecule are selected and then combined in all possible ways. nih.gov For instance, a library could be constructed by reacting a set of substituted phenylboronic acids with a set of substituted 3-halopyridin-2-ols. This would quickly generate a large number of analogs for screening.

The selection of building blocks is guided by principles of medicinal chemistry, aiming to introduce diversity in properties such as size, shape, polarity, and charge. Computational tools are often used to design libraries with optimal diversity and drug-like properties. researchgate.net The ultimate goal is to identify compounds with improved activity, selectivity, and pharmacokinetic profiles.

Advanced Structural and Spectroscopic Characterization

Conformational Analysis of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol

Experimental Conformational Elucidation (e.g., X-ray Crystallography)

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. An experimental conformational analysis would typically involve the synthesis of a single crystal of the compound suitable for X-ray diffraction.

Hypothetical X-ray Crystallography Data Table:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
Volume (ų)1354.3
Z4
Dihedral Angle (°)45.6
(Note: This table is purely illustrative and does not represent actual experimental data.)

The key parameter to be determined would be the dihedral angle between the planes of the pyridin-2-ol and the phenyl rings. This angle is influenced by steric hindrance between the ortho-substituents and potential intramolecular hydrogen bonding.

Computational Conformational Studies

In the absence of experimental data, computational methods are invaluable for predicting the stable conformations of this compound. Techniques such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)) would be employed to perform a potential energy surface scan by systematically rotating the C-C bond linking the two aromatic rings.

This analysis would likely reveal two or more low-energy conformers corresponding to different rotational isomers (atropisomers). The relative energies of these conformers would be calculated to determine the most stable ground-state geometry.

Electronic Structure and Aromaticity Studies

The electronic properties of this compound are of interest for understanding its reactivity, photophysical behavior, and potential applications.

Quantum Chemical Descriptors

Quantum chemical calculations would provide a wealth of information about the electronic structure. Key descriptors that would be calculated include:

Hypothetical Quantum Chemical Descriptors Table:

DescriptorHypothetical Value
HOMO Energy (eV)-5.87
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)4.64
Ionization Potential (eV)6.12
Electron Affinity (eV)1.01
Electronegativity (χ)3.56
Hardness (η)2.32
Softness (S)0.21
Electrophilicity Index (ω)2.73
(Note: This table is purely illustrative and does not represent actual calculated data.)

These descriptors help in predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and accepting capabilities, respectively.

Advanced Spectroscopic Signatures for Electronic Environment (e.g., UV-Vis, Fluorescence, XPS)

Experimental spectroscopic analysis would provide insights into the electronic transitions and elemental composition of the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum, likely recorded in a solvent like ethanol or cyclohexane, would be expected to show π-π* transitions characteristic of the aromatic systems. The position and intensity of the absorption maxima would be sensitive to the molecular conformation.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum, quantum yield, and Stokes shift would provide information about the excited state properties.

X-ray Photoelectron Spectroscopy (XPS): XPS would be used to determine the elemental composition and chemical states of the atoms (C, N, O) within the molecule.

Tautomeric Equilibrium Analysis of this compound

Pyridin-2-ol derivatives are known to exist in a tautomeric equilibrium with their corresponding pyridin-2-one form. In the case of this compound, this equilibrium would be between the -ol (hydroxy) form and the -one (keto) form.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic effects of the substituents. Both experimental (e.g., NMR, UV-Vis spectroscopy) and computational studies would be necessary to determine the relative stability of the two tautomers. Computational calculations would involve optimizing the geometries of both tautomers and comparing their relative energies. It is generally observed that the pyridin-2-one tautomer is the major form in most solvents and in the solid state for related compounds.

Experimental Tautomeric State Determination

In the solid state, X-ray diffraction is a definitive method for determining the predominant tautomeric form. For instance, an X-ray diffraction study of 2-hydroxy-5-nitropyridine revealed that it exists in the oxo-form in the solid state. semanticscholar.org Generally, in the solid state, the pyridone (or lactam) form is favored for 2-hydroxypyridine and its derivatives due to intermolecular interactions, such as hydrogen bonding. nih.gov

In the gas phase, the 2-hydroxypyridine (lactim) form is often more stable. nih.govsdiarticle2.in However, the presence of substituents can significantly influence this equilibrium. sdiarticle2.innih.gov For instance, chlorination at different positions of the 2-hydroxypyridine ring has been shown to modulate the tautomeric balance. nih.gov

In solution, the equilibrium is highly dependent on the solvent's polarity. Polar solvents tend to favor the more polar 2-pyridone tautomer, while in non-polar solvents, both tautomers can coexist in significant amounts. sdiarticle2.inwuxibiology.com UV/Vis spectroscopy, in conjunction with the study of N-methyl and O-methyl "fixed" derivatives, is a particularly effective method for quantifying the amounts of each tautomer in different solvents. semanticscholar.org While NMR spectroscopy can sometimes be inconclusive for discriminating between the two tautomeric forms of substituted 2-hydroxypyridines, it provides valuable information when the equilibrium is slow enough to observe distinct signals for each tautomer. semanticscholar.org

Given the substitution pattern of this compound, with a bulky aryl group at the 3-position, it is anticipated that the tautomeric equilibrium will be influenced by both electronic and steric factors. The electron-donating nature of the methoxy (B1213986) and methyl groups on the phenyl ring may have a subtle electronic effect on the pyridine (B92270) ring, potentially influencing the relative stabilities of the tautomers.

To illustrate the influence of substituents and solvents on the tautomeric equilibrium of 2-hydroxypyridine derivatives, the following interactive data table summarizes typical findings from the literature for various substituted 2-hydroxypyridines.

Table 1: Tautomeric Equilibrium Constants (KT = [pyridone]/[hydroxypyridine]) for Substituted 2-Hydroxypyridines in Various Solvents.

SubstituentSolventKTReference
UnsubstitutedGas Phase~1 sdiarticle2.in
UnsubstitutedCyclohexane1.7 wuxibiology.com
UnsubstitutedChloroform6.0 wuxibiology.com
UnsubstitutedWater~900 nih.gov
5-NitroVarious SolventsPredominantly Pyridone semanticscholar.org
5-ChloroGas PhaseOH form dominant nih.gov
3-ChloroGas PhaseSignificant population of both nih.gov

Theoretical Modeling of Tautomerism

Computational chemistry provides a powerful framework for understanding the factors that govern tautomeric equilibria. rsc.orgnih.gov Ab initio and density functional theory (DFT) calculations can be employed to determine the relative energies of the tautomers and the transition states connecting them. wayne.edu These calculations have been successfully applied to the parent 2-pyridone/2-hydroxypyridine system and various substituted derivatives. rsc.orgnih.gov

Theoretical models have confirmed that in the gas phase, the 2-hydroxypyridine form is slightly more stable than the 2-pyridone form for the unsubstituted compound. nih.govwayne.edu The position of the tautomeric equilibrium can be modulated by the inductive and resonance effects of substituents. rsc.orgnih.gov For example, electron-withdrawing groups tend to favor the pyridone form. sdiarticle2.in The increase in medium polarity also shifts the equilibrium toward the lactam population. rsc.orgnih.gov

For this compound, theoretical modeling could provide valuable insights into its tautomeric preferences. By performing geometry optimizations and frequency calculations for both the pyridin-2-ol and pyridin-2(1H)-one forms, their relative stabilities in the gas phase and in different solvents (using continuum solvation models) can be predicted. Furthermore, the energy barrier for the interconversion between the two tautomers can be calculated, providing information about the kinetics of the tautomerization process.

The following interactive data table presents a summary of theoretical findings on the relative energies of 2-hydroxypyridine and 2-pyridone tautomers from computational studies.

Table 2: Calculated Relative Energies (ΔE in kcal/mol) of 2-Hydroxypyridine vs. 2-Pyridone Tautomers.

MethodPhaseΔE (Epyridone - Ehydroxypyridine)Reference
ab initioGas Phase+0.3 (hydroxypyridine more stable) wayne.edu
AM1Gas Phase-0.54 (pyridone more stable) sdiarticle2.in
PM3Gas Phase(hydroxypyridine more stable) sdiarticle2.in
BHandHLYP/6-311+G(d,p)Gas Phase(hydroxypyridine slightly more stable) rsc.org
CCSDGas Phase(hydroxypyridine more stable) nih.gov
B3LYPGas Phase(pyridone more stable) nih.gov

These theoretical approaches, when applied to this compound, would allow for a detailed analysis of how the specific substitution pattern influences the electronic structure, aromaticity, and ultimately, the tautomeric equilibrium of this particular compound.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations on 3-(2-methoxy-5-methylphenyl)pyridin-2-ol

While specific DFT studies focusing exclusively on this compound are not prevalent in the surveyed literature, the methodology is widely applied to substituted pyridines and related heterocyclic systems. ias.ac.inresearchgate.netelectrochemsci.org These studies establish a clear protocol for how DFT calculations would elucidate the molecule's fundamental properties. The B3LYP functional combined with a basis set such as 6-311G(d,p) is a common level of theory for such analyses. ias.ac.inijcce.ac.ir

DFT is used to calculate various electronic properties that act as reactivity descriptors, predicting the molecule's behavior in chemical reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. electrochemsci.org The energy gap between HOMO and LUMO (ΔEgap) is a crucial indicator of chemical reactivity and kinetic stability. ijcce.ac.ir

Another vital descriptor is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP visualizes the charge distribution, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). ijcce.ac.ir For substituted pyridines, DFT studies show how different substituents influence the charge density on the pyridine (B92270) nitrogen and other parts of the molecule, thereby affecting its nucleophilicity and interaction potential. researchgate.net

Table 1: Key Electronic Descriptors from DFT and Their Significance

DescriptorSignificance
HOMO Energy Represents the electron-donating capacity of the molecule. Higher energy corresponds to a better electron donor. electrochemsci.org
LUMO Energy Represents the electron-accepting capacity. Lower energy corresponds to a better electron acceptor. electrochemsci.org
HOMO-LUMO Gap (ΔE) An indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. ijcce.ac.ir
Molecular Electrostatic Potential (MEP) Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. ijcce.ac.ir
Global Descriptors (e.g., Electronegativity, Hardness) Provide quantitative measures of the molecule's overall reactivity. electrochemsci.org

DFT calculations are a reliable method for predicting the spectroscopic properties of molecules, which can then be compared to experimental data for structural confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). ijcce.ac.ir Theoretical calculations often show a strong linear correlation with experimental NMR data, aiding in the correct assignment of signals. ijcce.ac.ir

Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be calculated. These theoretical frequencies help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as C=O or C-H stretching. ijcce.ac.ir

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Pyridinyl Phosphonate Compound

SpectrumCalculated Value (ppm)Experimental Value (ppm)
¹³C NMR Varies per carbon atomVaries per carbon atom
¹H NMR Varies per protonVaries per proton
Source: Data interpretation based on findings for similar heterocyclic compounds. ijcce.ac.ir

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For a molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable low-energy conformations.

Studies on related pyridine-containing molecules have used ab initio MD to investigate their behavior. nih.gov Such simulations can model how the molecule interacts with its environment, for example, a solvent or a biological membrane. By tracking the molecule's movements and the interactions between its different functional groups, MD can reveal stable structural arrangements and the energy barriers between them. nih.gov This exploration is crucial for understanding how the molecule might bind to a biological target, as its conformation can significantly influence its activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov While no QSAR models have been published for this compound itself, studies on structurally related pyridine analogues are available and demonstrate the utility of this approach. researchgate.netresearchgate.net

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can be 2D or 3D and include steric, electronic, and hydrophobic parameters. nih.gov In methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), these descriptors are represented as fields around the molecule. mdpi.com

A robust QSAR model must be rigorously validated to ensure its statistical significance and predictive power. nih.gov Key validation metrics include the leave-one-out cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and validation using an external test set of compounds not used in model training. mdpi.com The Y-randomization test is also used to ensure the model is not the result of a chance correlation. mdpi.com

Table 3: Common Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
q² (Cross-validated r²) Measures the internal predictive ability of the model.> 0.5
r² (Non-cross-validated r²) Measures the goodness of fit of the model to the training data.> 0.6
r²_pred (External validation) Measures the predictive power on an external test set.> 0.6
Number of Components (N) The optimal number of principal components used in the model.Should be low relative to the number of compounds.
Source: General criteria from QSAR studies. mdpi.com

Validated QSAR models serve as powerful predictive tools. They can estimate the biological activity of newly designed, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules and reducing the need for extensive screening. nih.gov

For example, a 3D-QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives, which are analogues, successfully created CoMFA and CoMSIA models to predict their herbicidal activity. The models indicated that biological activity could be enhanced by optimizing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov Based on these predictive models, new compounds were designed and synthesized, with some exhibiting excellent herbicidal activity, validating the predictive power of the QSAR approach. nih.gov This demonstrates how QSAR can effectively guide the discovery of compounds with specific biological interactions.

Information regarding the biological interactions of the chemical compound this compound is not publicly available.

Following a comprehensive search of publicly accessible scientific literature and databases, no specific data was found concerning the mechanistic investigations of the biological interactions for the compound This compound .

Therefore, it is not possible to provide an article detailing the following requested sections:

Mechanistic Investigations of Biological Interactions

Modulation of Intracellular Signaling Pathways

The absence of information prevents the creation of the requested data tables and the discussion of detailed research findings for this specific molecule. The provided citation numbers in the prompt suggest that the requested information may be contained within specific, proprietary, or not publicly indexed research documents which could not be accessed.

Kinase Cascades and Downstream Effectors

There is no available research detailing the impact of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol on any kinase cascades or their downstream effectors.

Second Messenger Systems

Information regarding the influence of this compound on second messenger systems such as cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) triphosphate (IP3), or diacylglycerol (DAG) is not present in the current body of scientific literature.

Protein-Protein Interaction (PPI) Modulation

No studies have been published that investigate the ability of this compound to modulate protein-protein interactions.

Direct Binding Assays

There are no public records of direct binding assays, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization (FP), having been performed with this compound to identify protein targets.

Functional Interference Assays

No functional interference assays, including cell-based reporter assays or enzyme-linked immunosorbent assays (ELISAs), have been documented to assess the functional consequences of any potential interaction between this compound and specific cellular pathways.

Structure Activity Relationship Sar and Rational Design

Identification of Key Pharmacophores and Structural Motifs in 3-(2-methoxy-5-methylphenyl)pyridin-2-ol Scaffold

The this compound structure is composed of two primary moieties: a pyridin-2-ol ring and a 3-substituted 2-methoxy-5-methylphenyl group. Both are considered key pharmacophoric elements that contribute to its biological activity.

The pyridin-2-ol moiety can exist in tautomeric equilibrium with its corresponding 2-pyridone form. This 2-pyridone core is a recognized "privileged" scaffold in medicinal chemistry, particularly for its ability to act as a hinge-binding motif in various protein kinases. nih.govnih.gov For instance, fragment library screening has identified the 3-amino-5-aryl-pyridin-2(1H)-one scaffold as a ligand-efficient inhibitor of mitotic kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.govnih.gov The nitrogen and exocyclic oxygen of the pyridone ring are crucial for forming hydrogen bonds with the kinase hinge region. nih.gov

The 2-methoxy-5-methylphenyl moiety plays a critical role in defining the compound's selectivity and potency by interacting with specific pockets in target proteins. The substitution pattern on this phenyl ring is vital. The methoxy (B1213986) group at the 2-position is particularly important for activity in several analogue series. In studies on 2,5-dimethoxyphenylpiperidines, deletion of the 2-methoxy group resulted in a more than 500-fold drop in potency at the 5-HT2A receptor, a much more significant loss than deleting the 5-methoxy group. acs.org This suggests the 2-methoxy group is essential for key interactions within the receptor's binding site. This phenyl unit often occupies a hydrophobic pocket, and its substituents can be modified to fine-tune binding affinity and selectivity. acs.orgacs.org

Systemic Modification of Core Scaffold and Substituents

Systematic structural modifications of both the pyridin-2-ol and the methoxy-methylphenyl moieties have been explored to optimize biological activity.

Modifications to the pyridin-2-ol ring are a key strategy for modulating a compound's properties. One common approach is the O-alkylation of the pyridone tautomer, which imparts aromaticity and can increase inhibitory activity against targets like PIM-1 kinase. nih.gov The introduction of substituents onto the pyridine (B92270) ring itself has also been investigated. For example, the development of 3,5,6-trichloropyridin-2-ol, a degradation product of certain pesticides, highlights how halogenation of the ring system can occur. researchgate.net

In the context of kinase inhibition, the 3-amino group on a pyridin-2-one scaffold is a critical interaction point. nih.govnih.gov Further modifications often involve attaching various heterocyclic or substituted aryl groups at other positions (e.g., C5) of the pyridinone ring to explore additional binding interactions and enhance potency. nih.gov

The table below summarizes modifications on related pyridin-2-one scaffolds and their outcomes.

Table 1: Modifications of the Pyridin-2-ol/Pyridone Moiety and Their Effects

Base Scaffold Modification Resulting Compound Type Observed Effect Citation(s)
Pyridone O-alkylation with small alkyl groups 2-Alkoxypyridine Aromatization of the pyridone ring; increased PIM-1 kinase inhibitory activity. nih.gov
3-Aminopyridin-2-one Substitution at C5 with pyrazole (B372694) or pyridine 3-Amino-5-(heteroaryl)pyridin-2(1H)-one Identified as ligand efficient inhibitors of MPS1 and Aurora kinases. nih.govnih.gov
Pyridin-2-ol Chlorination 3,5,6-Trichloropyridin-2-ol Primary metabolite of chlorpyrifos (B1668852) with its own toxicological profile. researchgate.net

Methoxy-Methylphenyl Moiety Modifications

Adjustments to the substituents on the phenyl ring are crucial for tuning selectivity and potency. The position of the methoxy group has been shown to be a critical determinant of biological activity. mdpi.com In a series of trifluoromethyl methoxyphenyl β-diketones, changing the methoxy group's position on the aromatic ring resulted in complexes with distinct spatial structures and biological activities. mdpi.com

In a series of quinolin-4-one derivatives, modifying the 5'-substituent on the phenyl ring had a significant impact on anti-proliferative activity. Changing a 5'-methoxy group to a 5'-ethoxy group increased activity, whereas replacement with a 5'-hydroxy group led to a significant decrease in activity. doi.org Similarly, for RAF inhibitors, modifying the phenyl moiety and its substituents was a key strategy to improve metabolic stability while maintaining potency. acs.org

The table below details various modifications to the substituted phenyl ring in related compounds.

Table 2: Modifications of the Substituted Phenyl Moiety and Their Effects

Base Scaffold Original Phenyl Moiety Modification Observed Effect Citation(s)
2,5-dimethoxyphenylpiperidine 2,5-dimethoxyphenyl Deletion of 2-MeO group >500-fold drop in 5-HT2AR agonist potency. acs.org
2,5-dimethoxyphenylpiperidine 2,5-dimethoxyphenyl Deletion of 5-MeO group 20-fold drop in 5-HT2AR agonist potency. acs.org
2-(hydroxyl substituted phenyl)quinolin-4-one 3-hydroxy-5-methoxyphenyl Change 5'-methoxy to 5'-ethoxy Significantly increased anti-proliferative activity. doi.org
2-(hydroxyl substituted phenyl)quinolin-4-one 3-hydroxy-5-methoxyphenyl Change 5'-methoxy to 5'-hydroxy Significantly decreased anti-proliferative activity. doi.org

Elucidation of Optimal Structural Requirements for Specific Biological Activities

The structural features of the this compound scaffold can be optimized for various biological targets, primarily through the strategic modification of its constituent parts.

For kinase inhibition , the 3-aminopyridin-2-one core is a highly effective hinge-binder. nih.govnih.gov Optimal activity against PI3K/mTOR, for example, is achieved with a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure, where the methoxypyridine unit is essential. nih.gov Further optimization often involves adding larger aromatic systems like quinoline (B57606) to another part of the molecule to improve inhibitory activity. nih.gov

For anticancer activity , compounds incorporating a 2-(hydroxyl substituted phenyl)quinolin-4-one scaffold showed that a 6-pyrrolidinyl group on the quinolinone ring combined with a 3-hydroxy-5-methoxyphenyl C-ring resulted in potent cytotoxicity. doi.org In another series, N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives demonstrated that conformationally restricted substituents at the C-6 position of the pyridone ring led to more potent cytotoxicity. nih.gov

The table below correlates structural features with specific biological activities observed in analogues.

Table 3: Structural Requirements for Specific Biological Activities

Biological Target/Activity Key Structural Features Example Compound Class Citation(s)
Kinase Inhibition (MPS1, Aurora) 3-Amino-pyridin-2-one core for hinge binding; 5-aryl/heteroaryl group for potency. 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one nih.govnih.gov
PI3K/mTOR Inhibition 2-Methoxypyridine sulfonamide core; specific amide substituents on an attached oxazole (B20620) ring. Sulfonamide methoxypyridine derivatives nih.gov
Anticancer Cytotoxicity 2-Pyridone core; conformationally restricted C6-substituents; N-(trimethoxyphenyl) group. N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives nih.gov
5-HT2A Receptor Agonism 2-Methoxy group on the phenyl ring is critical for potency. 2,5-Dimethoxyphenylpiperidines acs.org

Design Principles for Enhanced Selectivity and Potency (Purely Theoretical/Experimental In Vitro)

Based on extensive SAR studies of related scaffolds, several design principles emerge for enhancing the selectivity and potency of molecules based on the this compound framework.

Exploiting the Pyridone Hinge-Binding Motif : For kinase targets, the pyridin-2-ol should be considered in its 2-pyridone tautomeric form. This core consistently acts as a hydrogen-bonding donor and acceptor to the kinase hinge region. Maintaining this motif is a primary principle for designing new kinase inhibitors. nih.govnih.gov

Targeting Hydrophobic Pockets : The 2-methoxy-5-methylphenyl group is ideally suited to occupy hydrophobic pockets adjacent to the primary binding site (e.g., the ATP-binding site in kinases). Rational design should focus on optimizing the substituents on this ring to maximize van der Waals interactions and fit within the specific topology of the target's hydrophobic pocket. This is a key strategy for achieving selectivity over other kinases or receptors. acs.orgacs.org For example, introducing a CF₃ group on a pyridyl moiety can effectively occupy a hydrophobic pocket created by the DFG-out conformation in some kinases. acs.org

Modulating Physicochemical Properties through Substitution : Substituents can be systematically varied to improve properties like solubility and metabolic stability without sacrificing potency. For instance, introducing polar groups like an alcohol on a side chain can form additional hydrogen bonds with the target protein and increase polarity, potentially mitigating oxidative metabolism. acs.orgacs.org

Structure-Based and Computational Design : Molecular docking studies are invaluable for visualizing and confirming binding modes. nih.gov For example, docking can confirm that amide substituents on a scaffold are beneficial for ligand-receptor interaction or that specific alkyl groups are of optimal size. nih.gov This theoretical insight allows for the pre-selection of modifications most likely to improve potency and selectivity, thereby streamlining the design and synthesis process.

By integrating these principles, medicinal chemists can rationally design novel derivatives of the this compound scaffold with enhanced biological profiles for a range of therapeutic targets.

Biochemical and Cellular Phenotypic Studies

Effects on Cell Viability and Proliferation in In Vitro Models

Currently, there is no published research detailing the impact of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol on the viability and proliferation of cells in in vitro models. Such studies would be essential to understand the compound's basic cytotoxic or cytostatic properties.

Cell Cycle Analysis

No data is available regarding the effect of this compound on cell cycle progression. Future investigations would need to employ techniques such as flow cytometry with DNA staining (e.g., propidium iodide) to determine if the compound induces cell cycle arrest at any specific phase (G0/G1, S, or G2/M).

Apoptosis and Necrosis Induction Mechanisms

The mechanisms by which this compound might induce cell death, whether through apoptosis or necrosis, have not been elucidated. Future research could involve assays such as Annexin V/PI staining, caspase activity assays, and analysis of mitochondrial membrane potential to clarify these potential pathways.

Gene Expression and Proteomic Profiling

Comprehensive analyses of how this compound may alter the transcriptome and proteome of cells have not been reported.

Transcriptomic Analysis

There are no available transcriptomic studies, such as RNA sequencing or microarray analysis, to identify genes that are differentially expressed upon treatment with this compound.

Proteomic Analysis

Similarly, no proteomic studies have been published to provide insight into the global changes in protein expression and post-translational modifications following exposure to this compound.

Subcellular Localization and Trafficking Investigations

Information regarding the subcellular localization and intracellular trafficking of this compound is not available. Techniques such as fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical detection would be required to determine its distribution within cellular compartments.

Interaction with Cellular Macromolecules (e.g., DNA, RNA, Lipids in a research context)

Following a comprehensive review of available scientific literature, no specific research studies detailing the direct interaction of this compound with cellular macromolecules such as DNA, RNA, or lipids have been identified. Consequently, there is no empirical data to present regarding the binding affinities, modes of interaction, or any resulting structural or functional alterations to these macromolecules upon exposure to this specific compound. The scientific community has not yet published findings in this particular area of research for this compound.

Due to the absence of research data, the creation of data tables or a detailed discussion on this topic is not possible at this time. Further investigation and dedicated studies would be required to elucidate the potential interactions between this compound and these fundamental cellular components.

Advanced Analytical Method Development for Research Applications

Chromatographic Methods for Separation and Quantification of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol in Complex Research Matrices

Chromatographic techniques are indispensable for isolating and quantifying a target analyte from a complex mixture, such as in cell lysates or tissue homogenates, which are common in research settings.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is a primary technique for the analysis of pyridine (B92270) derivatives. researchgate.net An RP-HPLC method for this compound would typically be developed and validated to ensure its suitability for research applications. researchgate.netnih.gov

Method Development: A typical method would involve a C18 stationary phase column. nih.govsemanticscholar.org The mobile phase would likely consist of a mixture of an aqueous component (such as water with a modifier like trifluoroacetic acid or a phosphate (B84403) buffer to control pH and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsemanticscholar.org The separation would be optimized by adjusting the mobile phase composition, either through an isocratic (constant composition) or gradient (variable composition) elution, to achieve a good resolution of the analyte peak from other matrix components with a reasonable retention time. researchgate.netsemanticscholar.org Detection is commonly performed using a UV detector, set at a wavelength of maximum absorbance for the compound, which for similar structures is often in the range of 220-280 nm. nih.gov

Validation Parameters: A fully validated method would demonstrate specificity, linearity, accuracy, precision, and a defined limit of quantification (LOQ). nih.govmdpi.com

Below is a representative table of HPLC validation parameters that would be established for such a method.

ParameterTypical Acceptance CriteriaRepresentative Value
Linearity (r²) ≥ 0.9950.999
Range -10 - 1000 ng/mL
Limit of Detection (LOD) -3 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 1010 ng/mL
Accuracy (% Recovery) 85-115%98.5% - 103.2%
Precision (%RSD) ≤ 15%< 5%
Retention Time Consistent5.4 min

This table presents typical, representative data for a validated HPLC method for a small molecule and does not represent experimentally verified data for this compound.

For analytes that are volatile and thermally stable, or can be made so through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation efficiency and highly specific detection. The suitability of GC-MS for this compound would depend on its thermal stability. Given the presence of the hydroxyl group, derivatization (e.g., silylation) might be necessary to improve volatility and prevent peak tailing.

Method Development: A typical GC-MS method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The sample, dissolved in a suitable solvent, would be injected into a heated inlet where it is vaporized. The oven temperature would be programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural information) and quantitative data. A validated GC-MS method for a related compound, 2-methoxy-3,5-dimethylpyrazine, demonstrated high linearity and a low limit of detection (0.83 ng/mL). researchgate.net

Data Analysis: Quantification is typically achieved using selected ion monitoring (SIM), where the instrument is set to detect only specific ions characteristic of the analyte, enhancing sensitivity and selectivity.

Below is a table of representative parameters for a GC-MS method.

ParameterTypical Condition/Value
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Injection Mode Splitless
Inlet Temperature 250 °C
Oven Program 80 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Mode Selected Ion Monitoring (SIM)

This table presents typical, representative parameters for a GC-MS method and does not represent experimentally verified data for this compound.

Spectroscopic Methods for High-Throughput Screening and Detection

Spectroscopic methods are crucial for high-throughput screening (HTS) and for providing structural confirmation.

Fluorescence spectroscopy can be a highly sensitive detection method for compounds that fluoresce. Many pyridine-containing structures are known to be fluorescent. mdpi.com Research on 2(1H)-pyridones, which exist in tautomeric equilibrium with pyridin-2-ols, shows that fluorescence spectroscopy can be used for the direct observation of the minor pyridinol form. rsc.org This is particularly relevant for this compound.

The utility of this technique would depend on the specific photophysical properties of the compound, such as its quantum yield and Stokes shift. mdpi.com If the compound is sufficiently fluorescent, assays could be developed to screen for its presence or to study its interactions with biological targets, such as proteins. For instance, a related compound, Methoxy-PEPy, was used in a fluorescence-based assay to measure changes in cytosolic Ca2+ concentrations in cells expressing specific receptors. ncats.io

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the detection and quantification of compounds in complex mixtures. semanticscholar.org It offers high selectivity and sensitivity.

High-Throughput Screening: For HTS, flow-injection analysis or rapid LC gradients can be used to quickly analyze large numbers of samples. The mass spectrometer can be operated in a full-scan mode to detect a wide range of masses or in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted detection of the parent compound and its fragments, offering superior specificity.

Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental composition of the compound. mdpi.com Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic fragmentation pattern, which serves as a "fingerprint" for structural confirmation.

Bioanalytical Method Validation for In Vitro and Pre-Clinical Sample Analysis (e.g., cell lysates, tissue homogenates from research animals)

Before a method can be reliably used to analyze samples from in vitro experiments or pre-clinical research, it must be thoroughly validated. nih.govnih.gov The goal of bioanalytical method validation is to demonstrate that the method is accurate, precise, and reliable for its intended use. nih.govnih.gov This process is critical for ensuring the integrity of the data generated in research studies. nih.gov

For a compound like this compound, a typical validation in a biological matrix like rat plasma or tissue homogenate would include the following key parameters, often following guidelines such as those from the ICH. mdpi.com

Key Validation Parameters:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other administered compounds. nih.gov

Accuracy: This measures the closeness of the determined concentration to the true concentration. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high). nih.govresearchgate.net

Precision: This assesses the degree of scatter in the results from multiple analyses of the same sample. It is reported as the relative standard deviation (%RSD) and is determined for both intra-day (repeatability) and inter-day (intermediate precision) analyses. nih.govresearchgate.net

Calibration Curve: The linearity of the method is established by analyzing a series of standards over a defined concentration range. The curve should have a correlation coefficient (r) or coefficient of determination (r²) close to 1. mdpi.comresearchgate.net

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term stability at room temperature, and long-term stability under frozen conditions. mdpi.com

Matrix Effect: This assesses the influence of the biological matrix on the ionization of the analyte, which can suppress or enhance the analytical signal.

Recovery: The efficiency of the extraction procedure for the analyte from the biological matrix is determined. researchgate.net

The successful validation of these parameters ensures that the analytical method provides reliable data for research applications, such as in vitro assays or pharmacokinetic studies in research animals. mdpi.comncats.io

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Uncharted Biological Targets and Pathways for 3-(2-methoxy-5-methylphenyl)pyridin-2-ol

Given that no specific biological targets for this compound have been documented, initial research should focus on broad, unbiased screening to identify potential protein-binding partners and affected cellular pathways. The pyridin-2-ol moiety is a versatile scaffold found in compounds with a wide array of biological activities, including antitumor and antibacterial properties. hilarispublisher.com The 2-methoxy-5-methylphenyl group, on the other hand, is a feature of molecules targeting various enzymes and receptors. This suggests that the compound could interact with a range of target classes.

A tiered screening approach could be employed:

Initial Phenotypic Screening: Exposing various cancer cell lines to the compound to identify any cytotoxic or cytostatic effects. This could hint at interference with fundamental cellular processes like cell division or metabolism.

Target-Based Screening: Testing the compound against panels of known drug targets, particularly those where related scaffolds have shown activity. This would include protein kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes.

Chemical Proteomics: Utilizing techniques such as affinity chromatography-mass spectrometry, where a derivatized version of the compound is used to "pull down" its binding partners from cell lysates, allowing for the identification of direct targets.

Based on the activities of structurally related molecules, a number of potential, though currently hypothetical, biological targets could be prioritized for investigation. nih.govdrugbank.com

Hypothetical Biological Targets for this compound

Target ClassSpecific Example(s)Rationale for Investigation
Protein Kinases ABL1, PI3K/AKT/mTOR pathway kinasesThe pyridin-2-ol scaffold is a common feature in kinase inhibitors. The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. nih.gov
Metabolic Enzymes Dihydroorotate dehydrogenase (DHODH)Pyridin-2-ol containing compounds have been explored as inhibitors of this key enzyme in pyrimidine (B1678525) biosynthesis.
Ubiquitin Ligases WSB1, Cereblon (CRBN)The pyridine (B92270) scaffold is central to molecules designed to induce protein degradation through E3 ligases. nih.gov
GPCRs Serotonin or Dopamine ReceptorsAryl-substituted pyridines are known to interact with various neurotransmitter receptors. nih.gov

Development of this compound as a Molecular Probe for Biological Systems

A well-characterized small molecule can be a powerful tool for studying biological systems. Developing this compound into a molecular probe could enable the visualization and quantification of its target(s) in living systems. This typically involves modifying the parent molecule to incorporate a reporter group, such as a fluorophore for microscopy or a radionuclide for Positron Emission Tomography (PET) imaging.

The development of a molecular probe would follow a structured path:

Synthesis of Analogs: Creation of derivatives where a linker can be attached without disrupting the compound's binding to its biological target. The position for linker attachment would be guided by Structure-Activity Relationship (SAR) studies.

Labeling: Conjugation of the linker to a reporter molecule. For PET imaging, this could involve radiolabeling with Carbon-11 or Fluorine-18. nih.gov For fluorescence microscopy, a small, bright fluorophore would be attached.

In Vitro and In Vivo Characterization: The resulting probe must be rigorously tested to ensure it retains the binding specificity and potency of the original compound. For a PET ligand, this would involve autoradiography on tissue sections and dynamic imaging in animal models to confirm target engagement in the brain or other organs. nih.gov

Hypothetical Development Plan for a PET-based Molecular Probe

PhaseKey ActivitiesDesired Outcome
Phase 1: Feasibility & Synthesis - Identify a non-critical position on the molecule for radiolabeling. - Synthesize a precursor for radiolabeling (e.g., a desmethyl or halogenated analog).A stable precursor molecule that can be efficiently radiolabeled.
Phase 2: Radiolabeling & In Vitro Validation - Develop a robust radiosynthesis protocol (e.g., O-methylation with [¹¹C]CH₃I). - Perform in vitro binding assays and autoradiography on tissue slices.A high-yield radiosynthesis producing a probe that binds specifically to its target in vitro. nih.gov
Phase 3: In Vivo Evaluation - Conduct PET imaging studies in a relevant animal model. - Perform blocking studies with the unlabeled compound to confirm specificity.Demonstration of specific target engagement in a living organism.

Leveraging the Pyridin-2-ol Scaffold for Novel Chemical Tools

The pyridin-2-ol ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govhilarispublisher.com This means its structure is frequently found in compounds that bind to a variety of biological targets, and it serves as an excellent starting point for creating libraries of new molecules. The adaptability of the pyridine ring allows for substitutions at multiple positions, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. rsc.orgresearchgate.netnih.gov

Future work should focus on a systematic exploration of the chemical space around the this compound core. A diversity-oriented synthesis approach could be employed to generate a library of analogs by modifying three key regions of the molecule:

The Pyridin-2-ol Ring: Introducing different substituents on the carbon atoms of the pyridine ring to probe for additional interactions with the target protein.

The Phenyl Ring: Varying the substitution pattern on the phenyl ring (e.g., altering the position or nature of the methoxy (B1213986) and methyl groups) to optimize binding affinity and selectivity.

The Linkage: Exploring alternative linkages between the two ring systems to alter the relative orientation of the two key structural motifs.

This library could then be screened to build a detailed Structure-Activity Relationship (SAR) profile, guiding the design of more potent and selective compounds.

Integration with Systems Biology Approaches for Comprehensive Understanding

To fully understand the biological impact of this compound, its effects should be studied from a holistic, systems-level perspective. Rather than focusing on a single target, systems biology approaches aim to build a comprehensive picture of how a compound perturbs cellular networks.

Should initial screening reveal significant biological activity, a systems biology investigation could involve:

Transcriptomics (RNA-Seq): Analyzing how the compound alters the expression of all genes in a cell. This can reveal which signaling pathways are activated or inhibited, providing clues to the compound's mechanism of action.

Proteomics: Quantifying changes in the levels of thousands of proteins within the cell after treatment with the compound. This can identify downstream effects of target engagement and potential off-targets.

Metabolomics: Studying the impact of the compound on the cellular metabolome, which can be particularly insightful if the compound targets a metabolic enzyme.

Computational Modeling: Integrating these large datasets to construct a computational model of the drug's action. This model can then be used to predict the effects of the compound in different cell types or disease states and to generate new, testable hypotheses.

By combining these advanced techniques, researchers can move beyond a one-drug, one-target paradigm to a more sophisticated understanding of the multifaceted interactions between a novel chemical entity and the complex machinery of the cell.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-methoxy-5-methylphenyl)pyridin-2-ol, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling reactions between substituted pyridine and aryl precursors. For example, Suzuki-Miyaura cross-coupling can be employed using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of the methoxy-methylphenyl group.
  • Optimization : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high purity. Recrystallization in ethanol/water mixtures improves crystalline yield. Reaction monitoring by TLC and HPLC (C18 column, UV detection at 254 nm) is critical .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Techniques :

  • X-ray crystallography (for single-crystal analysis) resolves bond angles and dihedral angles, confirming the planar pyridine ring and substituent orientation.
  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY): Methoxy protons appear as a singlet (~δ 3.8 ppm), while aromatic protons show splitting patterns consistent with substitution positions .
  • FTIR : Stretching vibrations for hydroxyl (3200–3400 cm⁻¹) and methoxy groups (~1250 cm⁻¹) validate functional groups .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol.
  • Stability : Avoid prolonged exposure to light or acidic/basic conditions. Stability assays (HPLC monitoring over 72 hours in DMSO at 4°C) confirm minimal degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

Dose-response validation : Replicate assays (e.g., enzyme inhibition IC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type specificity.

Metabolite profiling : Use LC-MS to detect degradation products or active metabolites that may skew results.

Structural analogs : Compare activity with derivatives (e.g., 3-iodo-5-methylpyridin-2-ol ) to isolate the role of the methoxy-methylphenyl group .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to immobilized targets like kinases or GPCRs.
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses, guided by X-ray crystallographic data of related pyridine derivatives .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

Q. How can researchers address the lack of ecological or toxicological data for this compound?

  • Experimental Design :

  • Acute toxicity : Perform OECD Guideline 423 assays on rodent models, monitoring mortality and organ histopathology.
  • Ecotoxicity : Use Daphnia magna or Vibrio fischeri bioassays to evaluate EC₅₀ values for aquatic toxicity.
  • Degradation : Test photolytic stability under UV light and biodegradability via OECD 301B (CO₂ evolution test) .

Methodological Challenges

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

  • Solutions :

  • UPLC-MS/MS : Detect impurities at ppm levels using a BEH C18 column and ESI ionization in negative mode.
  • NMR spiking : Add reference standards (e.g., 5-methoxy-2-methylpyrimidin-4-ol ) to identify unknown peaks .

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?

  • Key Steps :

  • Catalyst screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ with ligands (XPhos) to enhance turnover number.
  • Flow chemistry : Implement continuous-flow reactors to control exothermic reactions and reduce byproducts.
  • In-line FTIR : Monitor reaction progress in real-time to terminate at optimal conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxy-5-methylphenyl)pyridin-2-ol
Reactant of Route 2
Reactant of Route 2
3-(2-methoxy-5-methylphenyl)pyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.